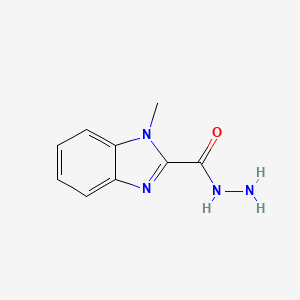

1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide

Vue d'ensemble

Description

1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide is a chemical compound with the molecular formula C9H10N4O and a molecular weight of 190.2 g/mol. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

The synthesis of 1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide typically involves the reaction of 1-methylbenzimidazole-2-carboxylic acid with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or other suitable purification techniques.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Mechanochemical and solid-state melt reactions are also explored for the efficient synthesis of hydrazide-based compounds .

Analyse Des Réactions Chimiques

1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly with electrophiles such as aldehydes and ketones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like benzaldehyde. Major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .

Applications De Recherche Scientifique

Antiparasitic Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 1H-benzimidazole-2-carboxylic acid derivatives, in combating parasitic infections. A series of new benzimidazolyl-2-hydrazones exhibited potent anthelmintic activity against Trichinella spiralis larvae in vitro. This activity was linked to the compounds' ability to interfere with tubulin polymerization, a crucial process for parasite survival and reproduction .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. A study reported that certain benzimidazole derivatives showed moderate antiproliferative activity against MCF-7 breast cancer cells. The mechanism of action appears to involve disruption of cellular microtubule dynamics, which is essential for cell division .

Antibacterial and Antifungal Activities

Benzimidazole derivatives have demonstrated significant antibacterial and antifungal activities. In particular, one derivative showed notable inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values significantly lower than those of standard antibiotics . Furthermore, certain compounds exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy .

Cardiovascular Applications

The compound has been investigated for its potential in treating cardiovascular diseases. It acts as an angiotensin II receptor antagonist, which is beneficial in managing hypertension and related conditions. Its prodrug form has shown promising results in maintaining stable blood pressure over prolonged periods, making it a candidate for further development in hypertension therapy .

Anti-inflammatory Effects

Research indicates that benzimidazole derivatives possess anti-inflammatory properties. Compounds synthesized from this class have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain. This activity was evidenced by significant reductions in edema in animal models compared to standard anti-inflammatory drugs .

Table 1: Biological Activities of 1H-Benzimidazole-2-carboxylic acid Derivatives

Case Study 1: Development of Antiparasitic Benzimidazoles

In a study aimed at developing new antiparasitic agents, researchers synthesized a series of benzimidazolyl-2-hydrazones that demonstrated effective anthelmintic activity against T. spiralis. The study not only confirmed the efficacy but also explored the structure-activity relationship (SAR), providing insights into how modifications can enhance biological activity .

Case Study 2: Anticancer Activity Evaluation

A detailed evaluation of benzimidazole derivatives against various cancer cell lines revealed that specific modifications could lead to enhanced antiproliferative effects. For instance, certain substituents increased the potency against MCF-7 cells significantly compared to unmodified compounds . This study underscores the importance of chemical diversity in optimizing therapeutic efficacy.

Case Study 3: Cardiovascular Therapeutics

A patent described a novel benzimidazole derivative showing promise as an antihypertensive agent due to its angiotensin II antagonistic properties. Clinical trials suggested that this compound could provide a safer alternative for patients with metabolic syndrome, highlighting its dual role in managing both blood pressure and metabolic disorders .

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects . The pathways involved include the inhibition of nucleic acid synthesis and disruption of cell membrane integrity .

Comparaison Avec Des Composés Similaires

1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide is unique due to its specific structure and properties. Similar compounds include:

Benzimidazole: Known for its broad spectrum of biological activities.

Hydrazide-Hydrazones: These compounds share similar antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Activité Biologique

1H-Benzimidazole-2-carboxylic acid, 1-methyl-, hydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10N4O2

- Molecular Weight : 194.20 g/mol

- CAS Number : 20572-01-4

- Melting Point : 146.5 °C

- Density : 1.4 g/cm³

These properties suggest that the compound is a stable entity suitable for various biological assays.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzimidazole derivatives, including 1H-Benzimidazole-2-carboxylic acid, 1-methyl-, hydrazide. For instance, compounds with benzimidazole scaffolds have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives have been noted for their potency against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer properties. A review of literature from 2012 to 2021 indicates that many benzimidazole compounds exhibit significant cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of prostate cancer cells, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has also been explored. Compounds like 1H-Benzimidazole-2-carboxylic acid, 1-methyl-, hydrazide may modulate inflammatory pathways, providing relief in conditions characterized by excessive inflammation .

The mechanism by which 1H-Benzimidazole-2-carboxylic acid, 1-methyl-, hydrazide exerts its biological effects often involves interaction with specific molecular targets such as enzymes and receptors. For example, some studies suggest that these compounds can inhibit key enzymes involved in inflammatory processes or cancer cell growth .

Case Study 1: Antimicrobial Efficacy

A study conducted by Birajdar et al. synthesized several derivatives of benzimidazole and tested their antimicrobial activity. The results indicated that compounds with specific substitutions exhibited enhanced activity against both S. aureus and E. coli, outperforming standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Properties

In an investigation into the anticancer properties of benzimidazole derivatives, it was found that certain compounds induced apoptosis in prostate cancer cells through the activation of caspase pathways. The study concluded that these derivatives could serve as lead compounds for developing new cancer therapies .

Table of Biological Activities

Propriétés

IUPAC Name |

1-methylbenzimidazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMCZAWNSXKGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517987 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78620-29-8 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.